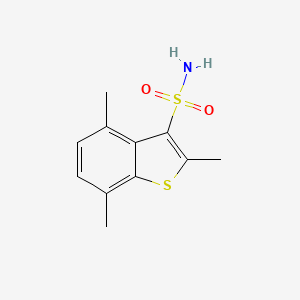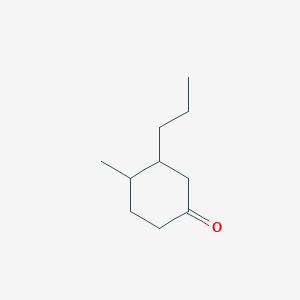
4-Methyl-3-propylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-propylcyclohexan-1-one is an organic compound with the molecular formula C₁₀H₁₈O It is a cyclohexanone derivative, characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a propyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-propylcyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methylcyclohexanone with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-propylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the methyl or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-propylcyclohexanone carboxylic acid.
Reduction: Formation of 4-methyl-3-propylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-propylcyclohexyl chloride.
Scientific Research Applications
4-Methyl-3-propylcyclohexan-1-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-propylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use, such as its role as an intermediate in drug synthesis or its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-propylcyclohexane: A similar compound with a different functional group (alkane instead of ketone).
4-Methylcyclohexanone: Lacks the propyl group, making it less complex.
3-Propylcyclohexanone: Lacks the methyl group, altering its chemical properties.
Uniqueness
4-Methyl-3-propylcyclohexan-1-one is unique due to the presence of both a methyl and a propyl group on the cyclohexane ring, which influences its reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-methyl-3-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-7-10(11)6-5-8(9)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
DMSNUEUQELIOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)CCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
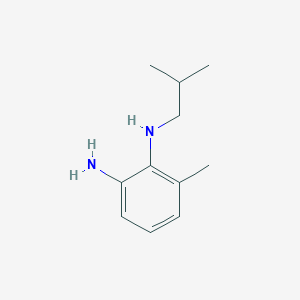
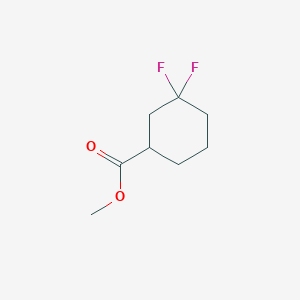
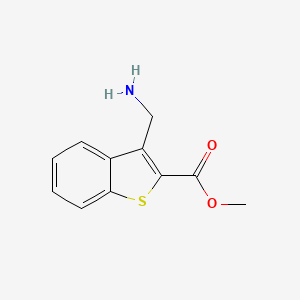
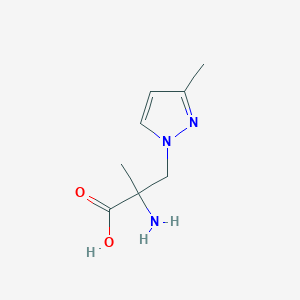
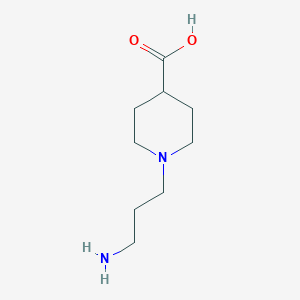
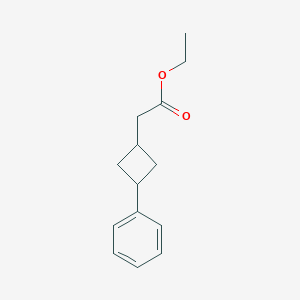
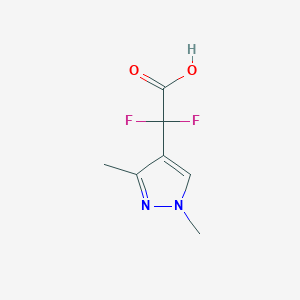
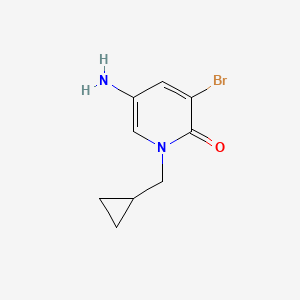
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
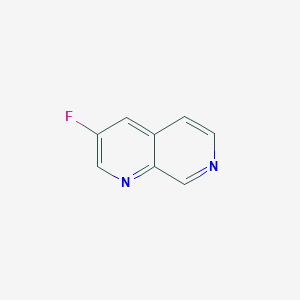
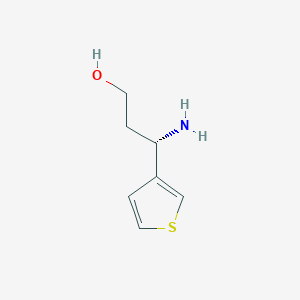
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
